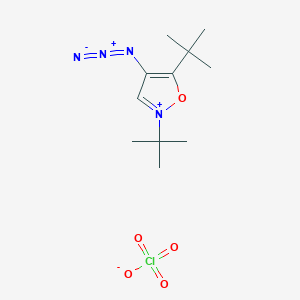
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate is a unique chemical compound known for its distinctive structure and reactivity. This compound features an azido group, two tert-butyl groups, and an oxazolium ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2,5-di-tert-butyl-1,2-oxazole with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The perchlorate salt is then formed by treating the azido-oxazolium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxazolium compounds.
Scientific Research Applications
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of azido group reactivity in biological systems.
Medicine: Investigated for potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or oxidation to nitro compounds, which can interact with molecular targets and pathways in different applications.
Comparison with Similar Compounds
Similar Compounds
2,5-di-tert-Butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Shares tert-butyl groups but has a different functional group and core structure.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups and a nitrogen-containing ring but differs in overall structure.
Uniqueness
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate is unique due to its combination of an azido group, tert-butyl groups, and an oxazolium ring. This unique structure imparts distinctive reactivity and properties, making it valuable for various specialized applications.
Properties
CAS No. |
87989-00-2 |
|---|---|
Molecular Formula |
C11H19ClN4O5 |
Molecular Weight |
322.74 g/mol |
IUPAC Name |
4-azido-2,5-ditert-butyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H19N4O.ClHO4/c1-10(2,3)9-8(13-14-12)7-15(16-9)11(4,5)6;2-1(3,4)5/h7H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CTDBXTXCFUGVMB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


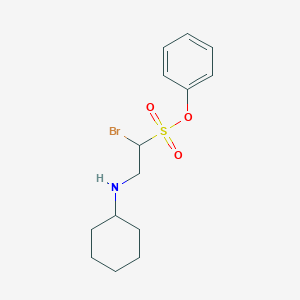
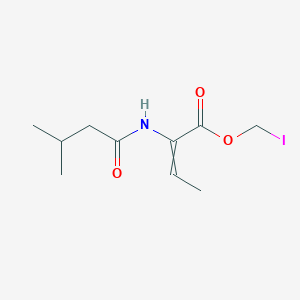
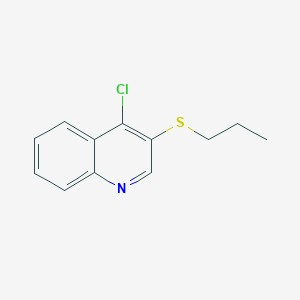
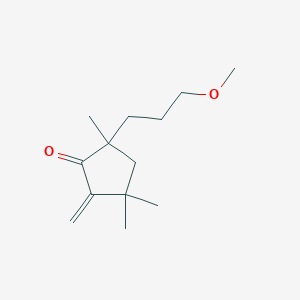
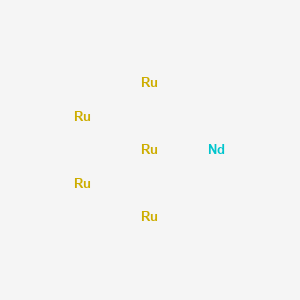
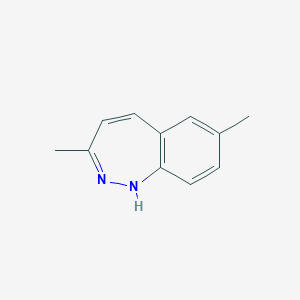
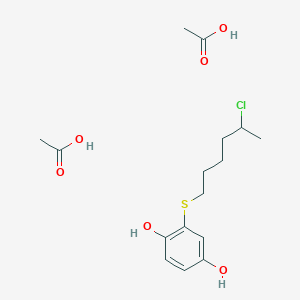
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
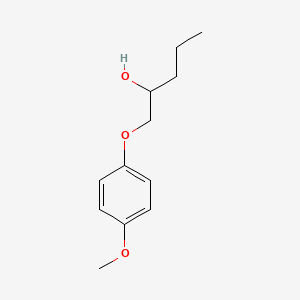
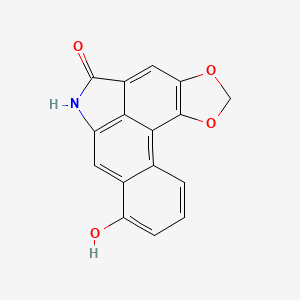
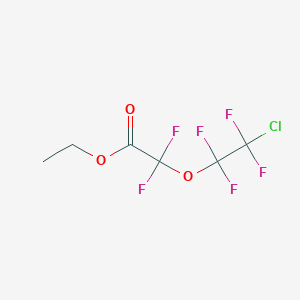

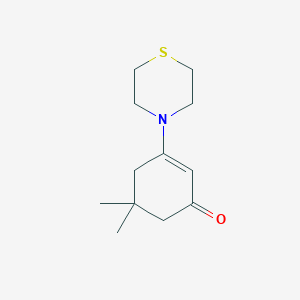
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
